MEP-CHMICA
Description
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 |
InChI |
InChI=1S/C22H30N2O3/c1-3-9-19(22(26)27-2)23-21(25)18-15-24(14-16-10-5-4-6-11-16)20-13-8-7-12-17(18)20/h7-8,12-13,15-16,19H,3-6,9-11,14H2,1-2H3,(H,23,25)/t19-/m0/s1 |
InChI Key |
FZTZPXJKGACFKJ-IBGZPJMESA-N |
SMILES |
O=C(N[C@H](C(OC)=O)CCC)C1=CN(CC2CCCCC2)C3=C1C=CC=C3 |
Synonyms |
MMB-CHMICA isomer 1 |
Origin of Product |
United States |
Ii. Chemical Synthesis and Synthetic Methodologies for Mep Chmica and Analogues
Historical and Modern Synthetic Routes to Indole-3-Carboxamides
Indole-3-carboxamides are a significant class of compounds in organic and medicinal chemistry, and various methods have been developed for their synthesis. Historically, the indole (B1671886) core itself can be constructed through reactions like the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. jpionline.org The Reissert indole synthesis is another well-regarded method for constructing indoles. jpionline.org
Modern approaches to indole-3-carboxamide derivatives often focus on the functionalization of a pre-formed indole ring, particularly at the C3 position and the N1 position. The formation of the carboxamide linkage is a crucial step. This typically involves coupling an indole-3-carboxylic acid derivative with an appropriate amine. Activation of the carboxylic acid group is necessary for amide bond formation and can be achieved using various coupling reagents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) have been used to couple indole-3-acetic acid with methanol (B129727) to form the methyl ester, an intermediate step towards amide formation. frontiersin.org Other coupling agents like CDI (carbonyldiimidazole) and TBTU have also been employed in the synthesis of indole-2- and 3-carboxamides. nih.gov
Direct synthesis of indole-3-carboxamide derivatives from indole, isocyanate, and Me2AlCl has also been reported, achieving high yields in specific solvent mixtures. nih.gov Another route involves the use of oxalyl chloride, DMF, and Et3N to convert carboxylic acid derivatives to acid chlorides, which are then reacted with amines to form carboxamides in high yield. nih.gov Palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes offers a rapid synthesis route to indole-3-carboxamide skeletons, utilizing nitroarenes as the nitrogen source and Mo(CO)6 as a CO surrogate. rsc.org
For MEP-CHMICA, the synthesis likely involves the formation of the indole-3-carboxylic acid or a reactive derivative, followed by coupling with the amine containing the cyclohexylmethyl and (S)-pentanoate groups. The indole-3-carboxylic acid itself can be synthesized through methods such as the hydrolysis of 3-trichloroacetyl indole. chemicalbook.com A robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO has also been described. rsc.org
Stereoselective Synthesis of (S)-Pentanoate Moiety Precursors
The (S)-pentanoate moiety is a key chiral component of this compound. glpbio.com Achieving the correct (S) stereochemistry at the alpha-carbon of the pentanoate is critical for the specific biological activity associated with this compound class. While specific details for the stereoselective synthesis of the (S)-pentanoate precursor used in this compound synthesis are not extensively detailed in the search results, general methods for stereoselective synthesis of similar chiral ester or amino ester fragments provide insight into potential approaches.
Stereoselective synthesis often involves the use of chiral starting materials, chiral reagents, or chiral catalysts to control the formation of new stereocenters. For instance, stereoselective synthesis of chiral amino esters has been achieved through methods like the highly diastereoselective MgBr2 mediated addition of dibenzylamino acetate (B1210297) silylketene acetal (B89532) to O-benzyl lactic aldehyde. capes.gov.br Microbiological reductions of keto-sulfones have also been shown to yield corresponding hydroxy-sulfones with high enantiomeric excess, which could potentially be precursors to chiral ester moieties. researchgate.net Asymmetric reduction of β-keto esters using baker's yeast can stereoselectively afford chiral hydroxy esters. researchgate.netrsc.orgrsc.org
Given that this compound contains a methyl (S)-2-aminopentanoate structure embedded within the carboxamide linkage, the precursor is likely an (S)-2-aminopentanoic acid derivative or a related synthon that is coupled with the indole-3-carboxylic acid. The (S) configuration of the tert-leucinate group in a related synthetic cannabinoid, MDMB-CHMICA, is noted as unsurprising due to the availability of the inexpensive "L" form of the tert-leucinate reactant. wikipedia.org This suggests that the (S)-pentanoate moiety in this compound is likely derived from a commercially available or readily synthesized chiral building block, such as (S)-2-aminopentanoic acid or a protected derivative thereof.
Optimization of Reaction Conditions for Target Compound Synthesis
The synthesis of this compound involves coupling the indole-3-carboxylic acid part with the amine containing the cyclohexylmethyl and (S)-pentanoate groups. Optimization of the reaction conditions is crucial to maximize yield, purity, and efficiency. While specific detailed protocols for this compound optimization were not found, general principles of reaction optimization in organic synthesis apply.
Optimization typically involves systematically varying parameters such as solvent, temperature, reaction time, concentration of reactants, and the choice and amount of catalyst or coupling agent. For amide coupling reactions, the choice of coupling reagent is particularly important, as different reagents can influence reaction rate, yield, and the formation of byproducts. Solvents like DMF and dichloromethane (B109758) are commonly used in indole functionalization and coupling reactions. frontiersin.orgchemicalbook.com
The order of addition of reagents, work-up procedures, and purification methods (e.g., chromatography, recrystallization) are also critical aspects that are optimized to isolate the desired product in high purity. frontiersin.orgchemicalbook.com Research on the synthesis of related indole-3-carboxamides highlights the importance of factors like the presence of a base (e.g., Et3N) and the solvent system used to achieve high yields. nih.gov
Design and Synthesis of Chemically Modified Analogues for Research Purposes
The synthesis of analogues of this compound is a common practice in research to explore structure-activity relationships and develop compounds with modified properties. This involves making targeted structural changes to different parts of the this compound molecule.
Structural Modifications of the Cyclohexylmethyl Group
Modifications to the cyclohexylmethyl group attached to the indole nitrogen (N1) can involve replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups, or introducing substituents onto the cyclohexyl ring. The synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, a potential precursor for this compound and its analogues, has been reported, involving the reaction of (bromomethyl)cyclohexane (B57075) with an indole derivative. biorxiv.org Analogues could be synthesized by using different alkyl halides or modified cyclohexylmethyl halides in this N-alkylation step. For example, replacing the cyclohexylmethyl group with a pentyl group leads to a different class of indole-3-carboxamides. chemicalbook.combiorxiv.org
Derivatization at the Indole Core
The indole core of this compound can be modified by introducing substituents at various positions (e.g., C2, C4, C5, C6, C7). These modifications can influence the electronic and steric properties of the molecule. Synthesis of substituted indole-3-carboxylic acid derivatives, which serve as precursors, is a key step in creating such analogues. Methods for synthesizing substituted indoles and their functionalization at the C3 position with carboxylic acid groups are well-established. frontiersin.orgchemicalbook.comrsc.org Subsequent coupling with the amine containing the cyclohexylmethyl and (S)-pentanoate moieties would yield the indole core-modified analogues. Research on indole core-based derivatives highlights various synthetic strategies to introduce different substituents. researchgate.netresearchgate.net
Variations in the Pentanoate Side Chain
Variations in the pentanoate side chain can involve changing the ester group (e.g., to an ethyl or isopropyl ester), modifying the alkyl chain length or branching, or introducing other functional groups. The (S) stereochemistry at the alpha-carbon is often retained in analogues designed to probe the importance of this chiral center. Synthesis of analogues with variations in the ester group would involve coupling the indole-3-carboxylic acid derivative with the amine containing the cyclohexylmethyl group and a modified chiral amino ester (e.g., ethyl (S)-2-aminopentanoate). Modifying the alkyl chain would require the synthesis of the corresponding chiral amino acid derivative with the desired chain structure, followed by esterification and coupling. Research on the synthesis of amino acid derivatives with modified side chains demonstrates the chemical methods available for such variations. researchgate.net
Total Synthesis Strategies for Complex Indole-3-Carboxamide Scaffolds
The synthesis of complex indole-3-carboxamide scaffolds, including compounds potentially related to this compound, often involves multi-step approaches leveraging established organic reactions to construct the core indole ring and append the carboxamide moiety and various substituents. Indole-3-carboxamide derivatives are prevalent structures in natural products and synthetic compounds with diverse biological activities, necessitating efficient and selective synthetic methodologies.
Strategies for constructing the indole core itself can vary, but once established, the functionalization at the 3-position to install the carboxamide group is a key step. Several methods have been reported for the synthesis of indole-3-carboxamides and their analogs. One approach involves the direct carbamoylation of indoles, sometimes facilitated by reagents such as Me₂AlCl, utilizing isocyanate derivatives nih.gov. Another method employs oxalyl chloride, followed by reaction with the desired amine nih.gov. Coupling agents commonly used in peptide synthesis, such as BOP and EDCI, are also effective in converting indole-3-carboxylic acids to the corresponding carboxamides by activating the carboxyl group for reaction with amines nih.gov.
More complex indole-3-carboxamide structures, particularly those with additional functionalization or fused ring systems, may require more elaborate total synthesis strategies. For instance, a one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes and cyanoacetamides, proceeding through an SɴAr reaction followed by a reduction/cyclization process iiab.me. Transition metal-catalyzed reactions, such as C-H functionalization, offer alternative routes for site-selective functionalization of 3-carboxamide indoles vulcanchem.com. The synthesis of complex polycyclic indole alkaloids, which share the indole scaffold, can involve modular assembly and divergent cyclization strategies to build intricate molecular architectures wikipedia.org.
For chiral indole-3-carboxamide analogs, such as certain synthetic cannabinoids, enantioselective synthesis or chiral separation techniques are crucial to obtain specific stereoisomers, as enantiomers can exhibit different pharmacological profiles. The synthesis of these compounds often utilizes specific chiral precursors, such as L-amino acid derivatives.
While specific synthetic routes for this compound were not directly identified in the search results, the methodologies described for related indole-3-carboxamides and complex indole scaffolds provide a strong basis for understanding the potential synthetic strategies that would be employed for its preparation. These strategies typically involve the formation of the indole ring, followed by the introduction of the carboxamide group at the 3-position and the attachment of the specific substituents characteristic of this compound.
Chemical Purity Assessment in Synthetic Protocols
Ensuring high chemical purity is paramount for synthetic compounds, particularly those intended for research or potential pharmaceutical applications. For indole-3-carboxamides and their analogs, a range of analytical techniques are employed to assess purity and identify impurities. The required purity level can vary, but often a purity of not less than 95% or even 98% is expected for tested compounds.
Chromatographic methods are central to purity assessment. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS), is a widely used technique for determining the purity of synthetic compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) offers improved speed and resolution. Normal-phase chromatography is also utilized, particularly for isolation purposes, and can be coupled with mass spectrometry (NP-HPLC-MS). Thin-layer chromatography (TLC) provides a simple and rapid method for checking the purity of a compound.
Spectroscopic techniques play a vital role in confirming the structure and assessing the purity of synthetic indole-3-carboxamides. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for structural elucidation and can also provide information about impurities. Quantitative NMR can be used to determine the concentration and thus the purity of a compound. Mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), is crucial for determining the molecular weight and identifying impurities based on their mass-to-charge ratio and fragmentation patterns.
Elemental analysis is another important method for purity determination, providing data on the elemental composition of the synthesized compound. The results are compared to the theoretically calculated values for the target compound. While elemental analysis is a powerful tool, it is noted that the interpretation of results requires careful consideration of realistic deviations from theoretical composition.
Other methods like melting point determination can also offer an indication of purity, although they are generally not sufficient on their own.
Challenges in purity assessment include the potential co-elution of structurally related impurities with the target compound during chromatography. Therefore, the use of sensitive detection methods, such as MS, is important for detecting and identifying impurities present even at low concentrations. Defining the Analytical Target Profile (ATP) based on regulatory requirements and acceptance criteria is crucial before starting method development to ensure the analytical procedure is fit for its intended purpose.
Iii. Advanced Spectroscopic and Structural Elucidation of Mep Chmica
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition and thus the molecular formula of MEP-CHMICA. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy, typically in the milli-Dalton (mDa) or even sub-milli-Dalton range. This precision allows for the differentiation of ions with the same nominal mass but different elemental compositions (isobaric ions).
The principle involves ionizing the sample, separating the ions based on their mass-to-charge ratio (m/z), and detecting them with high accuracy. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are often coupled with techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) nih.govnist.gov.
For this compound, HRMS analysis would yield a precise m/z value for the protonated or deprotonated molecule, or potentially other adduct ions. By comparing this experimental mass to the theoretically calculated masses for various possible elemental compositions, the correct molecular formula can be unequivocally determined. For instance, if the nominal mass is X, HRMS data showing a measured mass of X.abcd with a very small error (e.g., < 5 ppm) strongly supports a specific molecular formula (e.g., C₂₂H₃₀N₂O₃, as suggested by one source for this compound caymanchem.com) over other possibilities with similar nominal masses.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS or HRMS/MS) can provide additional structural information by breaking the molecule into smaller, characteristic ions. Analysis of the m/z values of these fragment ions helps in piecing together the connectivity within the molecule. While specific HRMS data for this compound regarding fragment ions and their intensities from the searches were limited, a GC-MS spectral database for this compound shows an EI Mass Spectrum with various m/z peaks, including a prominent peak at 370, corresponding to the molecular weight, and other fragment ions at m/z values such as 353, 338, 309, 296, 287, 268, 256, 241, 240, 213, 212, 184, 173, 157, 144, 130, 129, 116, 102, 97, 89, 83, 67, 59, 55, 43, 41, and 39 swgdrug.org. This fragmentation pattern is a unique fingerprint that aids in identification and can be used in conjunction with chromatographic retention times for forensic or research purposes swgdrug.org.
An example of how HRMS data might be presented for molecular formula confirmation is shown below, assuming a hypothetical measurement for this compound (C₂₂H₃₀N₂O₃):
| Measured m/z | Calculated m/z (C₂₂H₃₀N₂O₃) | Δ (ppm) | Proposed Molecular Formula |
| 371.2338 | 371.2338 | 0.0 | C₂₂H₃₁N₂O₃ ([M+H]⁺) |
Note: This table uses hypothetical HRMS data for illustrative purposes based on the reported molecular formula caymanchem.com.
Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the complete structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework, functional groups, and their spatial relationships. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a comprehensive structural assignment of this compound.
1D NMR (¹H, ¹³C) Chemical Shift Analysis
1D NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their electronic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum shows signals for each distinct type of hydrogen atom. The chemical shift (δ, in ppm) indicates the electronic environment of the proton, influenced by nearby electronegative atoms or functional groups. The integration of each signal is proportional to the number of protons it represents. The multiplicity (splitting pattern) of a signal, governed by spin-spin coupling (J coupling constants), reveals the number of neighboring protons. Analysis of chemical shifts, integrals, and multiplicities allows for the identification of different proton environments (e.g., methyl, methylene, methine, aromatic, amide NH). While specific ¹H NMR data for this compound were not extensively detailed in the search results, general applications of ¹H NMR involve observing signals for various proton types researchgate.netmagritek.comnih.gov. For a compound like this compound, signals corresponding to the pentanoate chain, the cyclohexylmethyl group, the indole (B1671886) core, and the amide NH would be expected in characteristic chemical shift regions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a signal for each distinct type of carbon atom. ¹³C chemical shifts span a much wider range than ¹H shifts and are highly sensitive to the hybridization state and the presence of nearby functional groups. Often, ¹³C NMR is recorded with proton decoupling to simplify the spectrum, resulting in single peaks for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbon atoms. magritek.comnih.govmestrelab.com Like ¹H NMR, specific ¹³C NMR data for this compound were not widely available in the search results, but the technique is routinely applied in structural elucidation researchgate.netmagritek.comtandfonline.com. For this compound, signals for the carbonyl carbons (ester and amide), aromatic carbons, aliphatic carbons in the pentanoate and cyclohexylmethyl groups, and the indole ring carbons would be anticipated in their respective chemical shift ranges.
An example of how 1D NMR data might be summarized (hypothetical data for this compound):
| Nucleus | Chemical Shift (δ, ppm) | Integration (¹H only) | Multiplicity (¹H only) | Assignment (Hypothetical) |
| ¹H | 0.90 | 3H | t | CH₃ (pentanoate) |
| ¹H | 1.25-1.80 | 8H | m | CH₂ (pentanoate, cyclohexyl) |
| ¹H | 2.05 | 2H | m | CH₂ (pentanoate) |
| ¹H | 3.70 | 3H | s | OCH₃ (ester) |
| ¹H | 4.35 | 1H | m | CH (pentanoate α to ester) |
| ¹H | 4.50 | 2H | d | NCH₂ (cyclohexylmethyl) |
| ¹H | 6.90-7.60 | 4H | m | Aromatic (indole) |
| ¹H | 8.10 | 1H | d | Amide NH |
| ¹³C | 14.0 | CH₃ (pentanoate) | ||
| ¹³C | 22.5, 25.0, 26.0, 28.0, 31.0, 34.0 | Aliphatic (pentanoate, cyclohexyl) | ||
| ¹³C | 52.0 | OCH₃ (ester) | ||
| ¹³C | 53.5 | CH (pentanoate α to ester) | ||
| ¹³C | 108.0-136.0 | Aromatic (indole) | ||
| ¹³C | 168.0 | Amide C=O | ||
| ¹³C | 174.0 | Ester C=O |
Note: This table uses hypothetical NMR data for illustrative purposes.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments provide crucial information about correlations between nuclei, either through bonds or through space, which are essential for establishing the complete connectivity and relative stereochemistry of a molecule princeton.eduepfl.chharvard.edu.
COSY (COrrelation SpectroscopY): This homonuclear (¹H-¹H) experiment reveals couplings between protons that are connected through 2 or 3 bonds. princeton.eduepfl.chharvard.edu Cross-peaks in a COSY spectrum indicate coupled protons, allowing for the tracing of spin systems (groups of coupled protons). For this compound, COSY would help confirm the connectivity within the pentanoate chain and the cyclohexylmethyl group, as well as couplings between adjacent aromatic protons in the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear (¹H-¹³C) experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). princeton.eduepfl.chharvard.edu The HSQC spectrum is invaluable for assigning ¹³C signals based on the assignments of their directly bonded protons. Edited HSQC experiments can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peak epfl.ch. For this compound, HSQC would correlate the protons of the pentanoate chain, cyclohexylmethyl group, and indole ring with their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear (¹H-¹³C) experiment reveals correlations between protons and carbons that are separated by 2 to 4 (or sometimes 5) bonds. princeton.eduepfl.chharvard.edu HMBC is particularly useful for establishing connectivity across quaternary carbons and for linking different parts of the molecule. epfl.ch For this compound, HMBC correlations would help connect the pentanoate chain to the amide carbonyl, the amide carbonyl to the indole nitrogen, the cyclohexylmethyl group to the indole nitrogen, and establish the substitution pattern on the indole ring.
NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear (¹H-¹H) experiment reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.eduepfl.chharvard.edu The Nuclear Overhauser Effect (NOE) arises from through-space dipole-dipole relaxation. NOESY is crucial for determining the relative stereochemistry of chiral centers and the conformation of flexible molecules. For this compound, NOESY could provide information about the spatial arrangement of groups around the chiral center in the pentanoate part and the conformation of the cyclohexylmethyl and pentanoate chains relative to the indole core.
An example illustrating the type of connectivity information obtained from 2D NMR (general principles applied to this compound):
| 2D NMR Experiment | Information Provided | Relevance to this compound Structure Elucidation |
| COSY | ¹H-¹H coupling through 2-3 bonds | Confirming coupling networks within aliphatic chains and aromatic rings. |
| HSQC | Direct ¹H-¹³C connectivity (1 bond) | Assigning carbon signals based on assigned proton signals. Differentiating CH₃, CH₂, CH, and quaternary carbons (with edited HSQC). |
| HMBC | Long-range ¹H-¹³C connectivity (2-4+ bonds) | Connecting carbonyl groups, quaternary carbons, and linking different structural fragments (pentanoate, indole, cyclohexylmethyl). |
| NOESY | Through-space ¹H-¹H correlations | Determining relative stereochemistry at chiral centers and conformational preferences. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.govderpharmachemica.comlongdom.orgnih.govdoaj.org
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule. Different functional groups absorb at characteristic frequencies, resulting in a spectrum of absorption bands. nih.govderpharmachemica.comlongdom.orgnih.gov Key functional groups in this compound, such as the ester carbonyl (C=O), amide carbonyl (C=O), N-H stretch, C-H stretches (aliphatic and aromatic), C-N stretches, and C-O stretches, would exhibit characteristic absorption bands in the FTIR spectrum. For example, a strong absorption band around 1735 cm⁻¹ would be expected for the ester carbonyl, and a band around 1650 cm⁻¹ for the amide carbonyl. An N-H stretch would typically appear in the region of 3300-3500 cm⁻¹. An FTIR ATR spectrum of this compound has been reported, showing absorption bands across the fingerprint region and higher wavenumbers, consistent with the presence of these functional groups swgdrug.org.
Raman Spectroscopy: Raman spectroscopy measures the scattering of light by the molecule due to vibrations. It provides complementary information to FTIR, as different molecular vibrations are active in Raman scattering compared to IR absorption. nih.govderpharmachemica.comlongdom.orgnih.gov Raman spectroscopy is particularly useful for detecting non-polar bonds and symmetrical vibrations. While specific Raman data for this compound were not widely found, the technique would provide additional evidence for the presence of functional groups and the molecular skeleton.
Combining the information from both FTIR and Raman spectra allows for a more comprehensive identification of the functional groups and provides insights into the molecular structure.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Confirmation
Chiroptical spectroscopy techniques, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for confirming the stereochemistry of chiral molecules and determining their absolute configuration. asianpubs.orgslideshare.netresearchgate.netyoutube.comresearchgate.net this compound, with a chiral center at the alpha carbon of the pentanoate group, would be amenable to analysis by these methods.
Optical Rotatory Dispersion (ORD): ORD measures the change in the optical rotation of plane-polarized light by a chiral substance as a function of wavelength. slideshare.netyoutube.com The ORD spectrum shows the specific rotation versus wavelength.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. slideshare.netyoutube.com CD spectra are typically plotted as molar ellipticity versus wavelength and provide information about the electronic transitions of chromophores in a chiral environment. slideshare.net
Chiral molecules exhibit a CD signal in the region of their electronic absorption bands. The sign and shape of the CD bands are sensitive to the absolute configuration of the chiral center and the conformation of the molecule. By comparing the experimental CD or ORD spectrum of this compound with calculated spectra (using computational methods like DFT) for different possible stereoisomers, the absolute configuration (R or S) at the chiral center can be determined. researchgate.netresearchgate.net While specific CD/ORD data for this compound were not found in the searches, these techniques are standard for confirming the stereochemistry of chiral compounds.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction (SC-XRD) is the most definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise information on atomic positions, bond lengths, bond angles, and torsional angles, as well as the crystal packing arrangement. mdpi.combohrium.comuhu-ciqso.esuni-mainz.denih.govuol.de
The technique requires a high-quality single crystal of the compound. When X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, a diffraction pattern is produced. Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the positions of the atoms can be determined. uol.de
For this compound, a successful SC-XRD experiment would provide an unambiguous confirmation of its molecular structure, including the connectivity, conformation, and importantly, the absolute configuration of the chiral center in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which influence crystal packing. mdpi.combohrium.com While obtaining suitable single crystals can be challenging for some compounds, SC-XRD, when successful, provides the most conclusive structural evidence.
Crystal Packing and Intermolecular Interactions
The crystal packing of a compound describes the three-dimensional arrangement of molecules within the crystal lattice. This arrangement is dictated by the interplay of various intermolecular forces, including hydrogen bonds, van der Waals interactions, π-π stacking interactions, and halogen bonds. Analysis of these interactions is fundamental to understanding the bulk properties of a material, such as its melting point, solubility, and mechanical stability.
Based on the available search results, specific details regarding the crystal packing and the types and strengths of intermolecular interactions present in crystalline this compound could not be determined.
Conformational Analysis in Crystalline State
Conformational analysis in the crystalline state focuses on the preferred three-dimensional arrangement of atoms within a molecule as it exists in the crystal lattice. This conformation can be influenced by both intramolecular forces and the intermolecular interactions present in the crystal packing. Comparing the conformation of a molecule in the solid state to its conformation in the gas phase or in solution can reveal the impact of crystal packing forces on molecular structure.
Analysis of dihedral angles and bond lengths obtained from single-crystal X-ray diffraction data provides detailed information about the molecular geometry and conformation in the crystalline environment. nih.govscienceopen.com In some cases, a molecule may adopt a specific conformation in the crystal that is stabilized by intramolecular interactions, such as intramolecular hydrogen bonds. iucr.orgnih.govscienceopen.comiucr.org The crystalline environment can also stabilize conformations that might be less favored in isolation.
While the importance of conformational analysis in understanding the properties of a compound is well-established, specific data detailing the conformation of this compound in the crystalline state was not found in the searched literature. Studies on other compounds demonstrate how crystallographic data is used to determine molecular planarity, torsion angles, and the influence of both intramolecular and intermolecular forces on the final conformation adopted within the crystal lattice. nih.govscienceopen.com
Iv. Computational and Theoretical Chemistry Studies of Mep Chmica
Quantum Chemical Computations for Electronic Structure Analysis
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are widely employed to analyze the electronic structure of molecules. vjol.info.vnresearchgate.netirjweb.comdergipark.org.trmdpi.comchemmethod.comorientjchem.orgtandfonline.combohrium.comiucr.orgdergipark.org.trlupinepublishers.comnih.govresearchgate.netmdpi.comscirp.orgufms.br These calculations provide fundamental information about a molecule's ground state properties and its potential reactivity.
Density Functional Theory (DFT) Calculations of Ground State Geometry
DFT is a robust quantum mechanical method used to determine the optimized ground state geometry of a molecule by approximating the electron density. vjol.info.vnresearchgate.netdergipark.org.trmdpi.comchemmethod.comorientjchem.orgtandfonline.combohrium.comiucr.orgdergipark.org.trlupinepublishers.comnih.govresearchgate.netmdpi.comscirp.orgufms.br This involves calculating the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Common functionals like B3LYP and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are utilized depending on the desired level of accuracy and computational cost. vjol.info.vnresearchgate.netirjweb.comdergipark.org.trmdpi.comchemmethod.comorientjchem.orgtandfonline.comiucr.orgdergipark.org.trlupinepublishers.comnih.govresearchgate.netscirp.org The output of DFT geometry optimization includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For a molecule like MEP-CHMICA, DFT calculations would yield its most stable conformation in isolation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's chemical reactivity. vjol.info.vnirjweb.comdergipark.org.trmdpi.comchemmethod.comtandfonline.comdergipark.org.trnih.govresearchgate.netscirp.orguantwerpen.be The HOMO represents the electron-donating ability of the molecule, while the LUMO indicates its electron-accepting capability. vjol.info.vnirjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electronic transitions to occur. vjol.info.vn
| Orbital | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied MO | Electron donation potential |
| LUMO | Lowest Unoccupied MO | Electron acceptance potential |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Indicator of kinetic stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the surface of a molecule. vjol.info.vnresearchgate.netirjweb.comdergipark.org.trmdpi.comchemmethod.comtandfonline.combohrium.comiucr.orgdergipark.org.trlupinepublishers.comnih.govresearchgate.netmdpi.comscirp.orgufms.bruantwerpen.belookchem.comnumberanalytics.comuni-muenchen.decomputabio.comnih.govnih.gov These maps are generated by calculating the electrostatic potential at various points around the molecule, typically mapped onto an isosurface of electron density. uni-muenchen.decomputabio.com Different colors on the MEP map indicate regions of varying electrostatic potential: red typically represents negative potential (electron-rich areas, favorable for electrophilic attack), blue represents positive potential (electron-deficient areas, favorable for nucleophilic attack), and green indicates a region of zero potential. researchgate.netiucr.orgmdpi.comscirp.org Analyzing the MEP map of this compound would help identify potential sites for interaction with other molecules, including biological targets or reagents, based on electrostatic complementarity. nih.govlookchem.comnumberanalytics.comuni-muenchen.decomputabio.comnih.gov
| MEP Color | Electrostatic Potential | Electron Density | Implication for Interaction |
|---|---|---|---|
| Red | Most Negative | High | Favors Electrophilic Attack |
| Blue | Most Positive | Low | Favors Nucleophilic Attack |
| Green | Zero | Intermediate | Neutral regions |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. sioc-journal.cnrsc.orgarxiv.org Unlike static quantum chemical calculations that provide a snapshot of the minimum energy structure, MD simulations explore the conformational space of a molecule by simulating its movement over time according to classical mechanics, based on defined force fields. rsc.orgarxiv.org This allows researchers to study molecular flexibility, identify stable and transient conformations, and understand how the molecule behaves in different environments (e.g., in solution or interacting with a membrane). rsc.org For a flexible molecule like this compound, MD simulations could reveal the range of accessible conformations and their relative stabilities, which is important for understanding its behavior and interactions in dynamic systems.
In Silico Prediction of Molecular Interactions and Binding Potential
In silico methods, such as molecular docking, are widely used to predict how a molecule like this compound might interact with potential target sites, such as proteins or receptors. dergipark.org.trbohrium.commdpi.comscirp.orgufms.bruantwerpen.benih.govsioc-journal.cn Molecular docking algorithms predict the preferred binding orientation (pose) of a ligand (this compound) within a binding site and estimate the binding affinity based on scoring functions that evaluate the complementarity of shape and chemical interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions). mdpi.comscirp.orgufms.br While specific docking studies for this compound were not detailed in the provided search results, this method is commonly applied in computational studies to assess the potential biological activity of compounds by predicting their binding to relevant biological targets. dergipark.org.trbohrium.commdpi.comscirp.orgufms.bruantwerpen.benih.govsioc-journal.cn
| Computational Method | Purpose | Output | Relevance to this compound |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity to a target | Binding poses, scoring functions (e.g., kcal/mol) | Assessing potential interaction with biological targets |
Based on the available information from the conducted searches, detailed scientific studies focusing specifically on the computational and theoretical chemistry of the compound this compound, particularly concerning ligand-receptor docking studies (e.g., with cannabinoid receptors), computational assessment of its binding modes and key interactions, the development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models based on its analogues, identification of its pharmacophoric features, and its structural classification and similarity analysis using cheminformatics approaches, were not found.
While the search results provided general information about these computational methods and their application to other compounds, including other synthetic cannabinoids or compounds interacting with cannabinoid receptors, specific research findings directly pertaining to this compound (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate) in these areas are not present in the gathered data.
This compound is identified as a synthetic cannabinoid and an analytical reference standard, also known as MB-CHMICA isomer 1, with CAS Number 2749985-65-5. Its physiological and toxicological properties are noted as not known.
Due to the absence of specific data on the computational studies of this compound as requested in the outline sections IV.4.3, IV.4.4, and IV.4.5, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided structure and content inclusion requirements focusing solely on these aspects of this compound.
Therefore, the detailed sections on computational studies of this compound, including docking, binding modes, QSAR/SAR modeling, and cheminformatics analysis as outlined, cannot be populated with specific data from the search results.
V. Preclinical Pharmacological Investigations in in Vitro and Ex Vivo Models
In Vitro Receptor Binding Assays
In vitro binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. For MEP-CHMICA, these studies have centered on the canonical cannabinoid receptors, CB1 and CB2.
Radioligand displacement assays are employed to measure the binding affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from a receptor. Studies on MDMB-CHMICA, an analogue of this compound, have demonstrated its high-affinity binding to the human CB1 receptor (hCB1). In a competitive binding assay using a comparable setup, the binding affinity (Kᵢ) of MDMB-CHMICA at the hCB1 receptor was determined to be in the low nanomolar range, indicating a strong interaction with the receptor. creative-bioarray.com This high affinity is a hallmark of many potent synthetic cannabinoids and is significantly greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. bohrium.com
MDMB-CHMICA is recognized as one of the synthetic cannabinoids with the highest binding affinity for the CB1 receptor. creative-bioarray.comresearchgate.net Research indicates that this class of synthetic cannabinoids generally shows a preference for the CB1 receptor over the CB2 receptor. biorxiv.org Minor structural modifications to the MDMB-CHMICA molecule, such as the addition of a chlorine atom to the indole (B1671886) core, can significantly alter the binding affinity. For instance, chlorination at positions 4 and 5 was found to reduce hCB1 binding affinity, whereas substitutions at positions 2, 6, and 7 largely retained the high affinity of the parent compound. researchgate.net This highlights the sensitivity of the receptor's binding pocket to the ligand's chemical structure.
| Compound | Receptor | Binding Affinity (Kᵢ) [nM] |
|---|---|---|
| MDMB-CHMICA | hCB1 | 0.41 ± 0.141 |
| JWH-018 | hCB1 | 9.00 ± 1.00 |
| CP 55,940 | hCB1 | 0.90 ± 0.10 |
Data sourced from Schroeder et al., 2021. creative-bioarray.com
Functional In Vitro Assays for Receptor Agonism/Antagonism
Functional assays move beyond simple binding to determine the cellular response elicited by a compound. These studies have established that this compound analogues act as potent agonists at cannabinoid receptors, meaning they activate the receptor to produce a biological response.
As a G-protein coupled receptor, CB1 activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. MDMB-CHMICA has been characterized as a highly potent full agonist of the CB1 receptor, with an efficacy of 94% and a half-maximal effective concentration (EC₅₀) of 0.14 nM. khanacademy.org This potency is approximately eight times greater than that of the earlier synthetic cannabinoid JWH-018. khanacademy.org In fluorometric assays measuring membrane potential, a proxy for receptor activation, valinate and tert-leucinate derived synthetic cannabinoids, including MDMB-CHMICA, demonstrated potent, highly efficacious agonism at both CB1 (EC₅₀ = 0.45–36 nM) and CB2 (EC₅₀ = 4.6–128 nM) receptors. Furthermore, studies on the closely related compound AMB-FUBINACA confirm that it exhibits high potency and efficacy in multiple downstream signaling pathways, including the inhibition of cAMP signaling and the recruitment of β-arrestin-1 and -2. bohrium.com
| Compound | Assay | Receptor | Potency (EC₅₀) [nM] |
|---|---|---|---|
| MDMB-CHMICA | CB1 Receptor Activation | hCB1 | 0.14 |
| MDMB-CHMICA Analogue Class | Membrane Potential Assay | hCB1 | 0.45 - 36 |
| MDMB-CHMICA Analogue Class | Membrane Potential Assay | hCB2 | 4.6 - 128 |
Data sourced from Wikipedia ("MDMB-CHMICA") and Banister et al., 2016. khanacademy.org
While cannabinoid receptors are primarily coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, their activation can indirectly influence calcium signaling. However, direct investigation into this compound's effect on intracellular calcium has revealed interactions beyond GPCR signaling. A study using fluorescence-based and electrophysiology assays found that MDMB-CHMICA and another synthetic cannabinoid, AMB-CHMINACA, are potent inhibitors of human T-type calcium channels expressed in HEK293 cells. khanacademy.org Specifically, MDMB-CHMICA potently blocked Caᵥ3.2 channels with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. khanacademy.org This interaction with voltage-gated calcium channels represents a distinct pharmacological activity separate from its effects on cannabinoid receptors and may contribute to its complex toxicological profile. khanacademy.org
Enzyme Interaction Studies
The metabolism of a compound is a critical aspect of its pharmacological profile, determining its duration of action and the formation of potentially active or toxic metabolites. Studies on this compound have identified enzymatic hydrolysis as a key metabolic pathway. Research investigating the in vitro contribution of human carboxylesterases (hCES) to the metabolism of MMB-CHMICA demonstrated that the compound is a substrate for these enzymes. Specifically, the hydrolysis of the methyl ester group in MMB-CHMICA to its corresponding carboxylic acid metabolite was found to be catalyzed by recombinant hCES1b and, to a lesser extent, hCES1c. The hydrolysis reaction followed classic Michaelis–Menten kinetics. These findings indicate that carboxylesterases play a significant role in the initial phase of this compound metabolism.
| Parameter | Value |
|---|---|
| Kₘ (µM) | 39.3 |
| Relative Vₘₐₓ (AU/min/mg) | 20.8 |
| Relative in vitro CLᵢₙₜ (AU/min/mg/µM) | 0.53 |
Data sourced from Wagmann et al., 2022.
Preclinical Pharmacological Investigations of this compound In Vitro and Ex Vivo Models Remain Largely Unexplored
This compound, a synthetic cannabinoid, is classified as an analytical reference standard. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its preclinical pharmacological properties. Specifically, detailed in vitro and ex vivo investigations into its enzymatic interactions, cellular uptake, and activity in non-mammalian or prokaryotic systems are not documented.
There is currently no available scientific data detailing the effects of this compound on the activity of key enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL). Studies investigating the potential inhibitory or activating properties of this compound on these or other related enzymes have not been published.
Information regarding the cellular uptake and distribution of this compound in cell culture models is not present in the current body of scientific literature. Research to determine the mechanisms of its transport across cell membranes, its intracellular accumulation, and its distribution within various cellular compartments has not been reported.
There are no published studies on the biological activity of this compound in non-mammalian or prokaryotic systems. The potential effects of this compound on organisms such as bacteria, yeast, or other model systems outside of mammals have not been investigated.
Vi. Metabolic Stability and Biotransformation Studies in Preclinical Models
In Vitro Hepatic Metabolism in Subcellular Fractions (Microsomes, S9)
In vitro studies using liver subcellular fractions such as microsomes and S9 fractions are standard practice for evaluating hepatic metabolism. Liver microsomes are rich in CYP enzymes and are primarily used to investigate phase I metabolic reactions, while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the assessment of both phase I and phase II metabolism knime.com. Incubating MEP-CHMICA with liver microsomes and S9 fractions from preclinical species (e.g., rat, dog, monkey) and humans would provide information on species-specific metabolic profiles.
Expected findings for a synthetic cannabinoid like this compound in these systems would include the formation of various metabolites over time, with the parent compound's concentration decreasing. The rate of disappearance of the parent compound in these in vitro systems provides an estimate of its intrinsic clearance.
Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as oxidation, reduction, and hydrolysis. For synthetic cannabinoids, common phase I transformations include hydroxylation on the indole (B1671886) ring, the cyclohexylmethyl group, and the pentanoate chain, as well as oxidative dealkylation and hydrolysis of ester and amide linkages.
Given the structure of this compound, potential phase I metabolic hotspots would include the cyclohexylmethyl ring, the indole core, and the pentanoate ester group. Hydroxylation is a highly probable metabolic reaction on both the cyclohexylmethyl ring and the pentyl chain. Hydrolysis of the methyl ester linkage in the pentanoate moiety would yield the corresponding carboxylic acid metabolite. Amide hydrolysis of the carboxamide linker is also a possible metabolic pathway.
A hypothetical table illustrating potential phase I metabolites of this compound based on common synthetic cannabinoid metabolism is shown below:
| Metabolite ID | Proposed Structure Modification | Type of Reaction |
| M-I-1 | Hydroxylation on cyclohexylmethyl | Oxidation |
| M-I-2 | Hydroxylation on pentyl chain | Oxidation |
| M-I-3 | Hydrolysis of methyl ester | Hydrolysis |
| M-I-4 | Hydroxylation on indole ring | Oxidation |
| M-I-5 | Amide hydrolysis | Hydrolysis |
| M-I-6 | Oxidative dealkylation | Oxidation |
Note: This table represents hypothetical metabolites based on common metabolic pathways of synthetic cannabinoids and is not based on specific published data for this compound.
Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions typically increase the water solubility of the compounds, facilitating their excretion. Glucuronidation is a major phase II metabolic pathway for many synthetic cannabinoids and their hydroxylated metabolites.
Following phase I metabolism, the generated hydroxylated or carboxylic acid metabolites of this compound would likely undergo phase II conjugation, predominantly glucuronidation. Sulfation is another possible, though often less significant, conjugation pathway.
A hypothetical table illustrating potential phase II metabolites of this compound is shown below:
| Metabolite ID | Precursor Metabolite | Conjugating Moiety | Type of Reaction |
| M-II-1 | M-I-1 | Glucuronic Acid | Glucuronidation |
| M-II-2 | M-I-2 | Glucuronic Acid | Glucuronidation |
| M-II-3 | M-I-3 | Glucuronic Acid | Glucuronidation |
| M-II-4 | M-I-4 | Glucuronic Acid | Glucuronidation |
| M-II-5 | M-I-1 | Sulfate | Sulfation |
Note: This table represents hypothetical metabolites based on common metabolic pathways of synthetic cannabinoids and is not based on specific published data for this compound.
Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) is the primary analytical technique used for the identification and characterization of metabolites in preclinical studies. The separation power of LC coupled with the sensitivity and structural information provided by MS/MS enables the detection and identification of parent compounds and their metabolites in complex biological matrices.
High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification as it provides accurate mass measurements, allowing for the determination of elemental compositions of metabolites. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help elucidate the structure of the metabolites. By comparing the fragmentation patterns of metabolites to that of the parent compound and using in silico prediction tools, the sites of metabolism can be determined.
In a typical study for this compound, samples from in vitro incubations or biological matrices would be analyzed by LC-MS/MS. The data acquired would be processed to detect potential metabolites based on expected mass changes corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). Subsequent MS/MS analysis of these potential metabolites would provide structural information for confirmation.
Enzyme Kinetics of Major Metabolic Pathways (e.g., Cytochrome P450 isoform identification)
Identifying the specific enzymes responsible for the major metabolic pathways is important for predicting potential drug-drug interactions and understanding variability in metabolism. For synthetic cannabinoids, CYP enzymes, particularly CYP3A4, CYP2C19, CYP2C9, and CYP1A2, are frequently involved in phase I oxidation. Esterases can also be involved in the hydrolysis of ester or amide linkages.
A hypothetical table showing potential CYP isoform involvement in this compound metabolism based on studies of similar synthetic cannabinoids is presented below:
| Metabolic Reaction (Hypothetical) | Involved CYP Isoforms (Likely) |
| Hydroxylation on cyclohexylmethyl | CYP3A4, CYP2C19, CYP2C9 |
| Hydroxylation on pentyl chain | CYP3A4, CYP2D6 |
| Hydroxylation on indole ring | CYP1A2, CYP2C19 |
| Oxidative dealkylation | CYP3A4, CYP2D6 |
Note: This table represents likely enzyme involvement based on common metabolic pathways of synthetic cannabinoids and is not based on specific published data for this compound.
Stability in Biological Matrices (Plasma, Serum, Urine)
Assessing the stability of this compound in biological matrices such as plasma, serum, and urine is crucial for accurate sample collection, storage, and analysis in preclinical and clinical studies. Instability in these matrices due to enzymatic activity or chemical degradation can lead to an underestimation of the parent compound concentration and potential overestimation of metabolite concentrations.
Stability studies typically involve spiking this compound into fresh biological matrices and storing the samples under different temperature and time conditions (e.g., room temperature, 4°C, -20°C, freeze-thaw cycles). The concentration of the parent compound is then measured at various time points using a validated analytical method (e.g., LC-MS/MS) to determine its degradation rate. Synthetic cannabinoids have shown varying degrees of stability in biological matrices depending on the specific compound and storage conditions, with freezing generally enhancing stability.
A hypothetical table illustrating the type of data collected in stability studies is shown below:
| Matrix | Temperature (°C) | Time Point | % Parent Remaining (Hypothetical) |
| Plasma | 25 | 0 hr | 100 |
| Plasma | 25 | 4 hr | 85 |
| Plasma | 4 | 24 hr | 98 |
| Plasma | -20 | 24 hr | 100 |
| Urine | 25 | 0 hr | 100 |
| Urine | 25 | 4 hr | 90 |
| Urine | 4 | 24 hr | 99 |
| Urine | -20 | 24 hr | 100 |
Note: This table represents hypothetical stability data and is not based on specific published data for this compound.
Preclinical (Ex Vivo) Biotransformation in Animal Tissue Homogenates
A hypothetical table outlining potential ex vivo biotransformation findings is shown below:
| Tissue Homogenate (Animal) | Observed Metabolism (Hypothetical) | Major Metabolites (Hypothetical) |
| Liver | Extensive | Hydroxylated, Hydrolyzed, Conjugated |
| Kidney | Moderate | Hydrolyzed, Glucuronidated |
| Lung | Limited | Hydroxylated |
| Intestine | Moderate | Hydrolyzed, Phase I metabolites |
Note: This table represents hypothetical ex vivo biotransformation findings and is not based on specific published data for this compound.
Vii. Advanced Analytical Method Development and Validation for Mep Chmica Quantification
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the analysis of synthetic cannabinoids and other complex organic molecules in biological and forensic samples. While specific details regarding LC-MS/MS method development solely for MEP-CHMICA were not extensively detailed in the consulted literature, the principles and workflows applied to similar compounds are highly relevant. LC-MS/MS involves the separation of analytes by liquid chromatography followed by their detection and quantification using tandem mass spectrometry. This coupling provides high selectivity by using multiple stages of mass analysis, which helps to differentiate the target analyte from matrix interferences.
Optimization of an LC-MS/MS method for this compound would involve selecting appropriate LC columns (e.g., reversed-phase C18), mobile phases (typically mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), and gradient or isocratic elution profiles to achieve optimal chromatographic separation. Mass spectrometric parameters, such as ionization mode (electrospray ionization, ESI, is common for synthetic cannabinoids), precursor and product ions, and collision energies, would be optimized to maximize sensitivity and selectivity for this compound. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are typically employed in MS/MS for quantitative analysis, as they offer enhanced specificity by monitoring the fragmentation of specific precursor ions into characteristic product ions.
Quantifying this compound in complex research matrices like cell culture media or tissue homogenates presents challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. Sample preparation is a critical step to clean up the matrix and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), including miniaturized versions like microextraction by packed sorbent (MEPS), can be employed to isolate this compound from the matrix. Matrix effects, which can lead to signal suppression or enhancement in MS, must be evaluated and compensated for, often through the use of isotopically labeled internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile organic compounds, including many synthetic cannabinoids. A published method describes GC-MS parameters for the analysis of this compound. The sample preparation involves diluting the analyte in methanol (B129727). The analysis is performed using an Agilent gas chromatograph with an MS detector and an HP-5 MS column (or equivalent) of 30m x 0.25 mm x 0.25 µm. Helium is used as the carrier gas at a flow rate of 1.5 mL/min. The injector temperature is set at 280°C, the MSD transfer line at 280°C, the MS Source at 230°C, and the MS Quad at 150°C. The oven program starts at 100°C for 1.0 min, ramps to 280°C at 12°C/min, and holds at 280°C for 9.0 min. Injection parameters include a split ratio of 25:1 and an injection volume of 1 µL. The MS parameters involve a mass scan range of 30-550 amu, using a tune file (stune.u) and a threshold of 250 in scan acquisition mode. Under these conditions, this compound has a retention time of 20.392 minutes. GC-MS, particularly with electron ionization (EI), provides characteristic fragmentation patterns that are valuable for compound identification, and spectral libraries containing data for synthetic cannabinoids like this compound are available for comparison. nih.gov
Table 1: Exemplary GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Sample Preparation | Dilution in Methanol (~3 mg/mL) |
| Instrument | Agilent GC with MS detector |
| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Injector Temp. | 280°C |
| Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Oven Program | 1) 100°C for 1.0 min; 2) Ramp to 280°C at 12°C/min; 3) Hold at 280°C for 9.0 min |
| Injection Mode | Split |
| Split Ratio | 25:1 |
| Injection Volume | 1 µL |
| MS Scan Range | 30-550 amu |
| Acquisition Mode | Scan |
| Retention Time | 20.392 min |
Capillary Electrophoresis and High-Performance Liquid Chromatography (HPLC-UV) Methods
Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) are alternative or complementary techniques that could potentially be applied to the analysis of this compound. CE separates analytes based on their charge and size in an electric field within a narrow capillary. While CE offers high separation efficiency and low sample volume requirements, its application to neutral compounds like some synthetic cannabinoids might require the use of modifiers or techniques like micellar electrokinetic chromatography (MEKC) to induce separation based on differential partitioning into charged micelles. No specific CE methods for this compound were found in the consulted literature.
HPLC-UV is a widely used technique that separates compounds based on their interaction with a stationary phase and mobile phase, with detection using a UV-Vis detector. This compound has UV maxima at 220 and 292 nm, making UV detection a viable option. nih.gov HPLC-UV methods are often less sensitive and selective than MS-based methods, particularly for trace analysis in complex matrices. However, they can be useful for bulk analysis or in matrices with fewer interferences, provided sufficient sensitivity is achieved. Method development would involve optimizing the stationary phase (e.g., reversed-phase), mobile phase composition, flow rate, and detection wavelength. Similar to CE, no specific HPLC-UV methods for this compound were detailed in the consulted literature, although HPLC-UV methods for other compounds abbreviated as "MEP" (like Mephenesin) exist.
Validation of Analytical Methods for Accuracy, Precision, and Linearity
Regardless of the analytical technique employed, rigorous method validation is essential to ensure the reliability and suitability of the method for its intended purpose. Validation typically involves assessing several key analytical parameters:
Accuracy: The closeness of agreement between the value found and the accepted true value. This is often evaluated by analyzing quality control samples at different concentrations with known amounts of the analyte.
Precision: The agreement among individual measurements of the same homogeneous sample under specified conditions. Precision is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision) and is reported as relative standard deviation (RSD).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range. Linearity is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. The linearity range and correlation coefficient (r or r²) are determined.
Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
Selectivity/Specificity: The ability of the method to measure the analyte accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous compounds.
Matrix Effects: The influence of the sample matrix on the ionization efficiency of the analyte in MS-based methods. These effects need to be evaluated and addressed during method development and validation.
Validation guidelines, such as those from the International Conference on Harmonisation (ICH) and regulatory bodies like the European Medicines Agency (EMA), provide detailed recommendations for validating bioanalytical methods.
Application in Forensic and Research Sample Analysis
This compound is explicitly intended for research and forensic applications. nih.govwikipedia.org Therefore, the developed and validated analytical methods, particularly GC-MS and potentially LC-MS/MS, are applied to the analysis of various sample types encountered in these fields. In forensic science, this may include the analysis of seized materials, biological fluids (e.g., blood, urine) from suspected intoxication cases, or residues on surfaces. nih.govwikipedia.org The validated methods provide the necessary scientific basis for identifying and quantifying this compound in these samples, contributing to forensic investigations. In research settings, these methods are crucial for studying the properties, metabolism, and effects of this compound, often involving the analysis of in vitro samples like cell culture media or in vivo samples from animal studies. The availability of analytical reference standards is fundamental for both forensic and research applications. nih.govwikipedia.org
Detection in Research Samples
The detection of this compound in research samples typically involves sophisticated analytical techniques capable of separating the compound from complex matrices and providing characteristic identification data. Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for the qualitative analysis of this compound. nih.gov
A reported GC/MS method for this compound involves sample preparation by diluting the analyte in methanol. nih.gov The analysis is performed using an Agilent gas chromatograph with an MS detector, operated in split mode. nih.gov A common column used is the HP-5 MS or equivalent, with dimensions of 30m x 0.25 mm x 0.25 µm. nih.gov Helium is typically used as the carrier gas at a flow rate of 1.5 mL/min. nih.gov
Specific temperature parameters for the GC/MS analysis of this compound have been reported, including an injector temperature of 280°C, an MSD transfer line temperature of 280°C, an MS Source temperature of 230°C, and an MS Quad temperature of 150°C. nih.gov The oven program may start at 100°C for 1.0 minute, ramp up to 280°C at a rate of 12°C/min, and hold at the final temperature for 9.0 minutes. nih.gov Injection parameters can include a split ratio of 25:1 with a 1 µL injection volume. nih.gov Mass spectrometric detection is often performed in scan mode with a mass scan range of 30-550 amu. nih.gov The electron ionization (EI) mass spectrum of this compound exhibits characteristic ions that aid in its identification. nih.gov A reported retention time for this compound under specific GC/MS conditions is 20.392 minutes. nih.gov
Other techniques employed for the qualitative analysis of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared Spectroscopy (FTIR). nih.gov For NMR analysis, samples may be prepared by diluting the analyte in DMSO-d6. nih.gov
Quantitative Analysis for Research Studies
Quantitative analysis of this compound in research studies requires the development and validation of methods that can accurately and precisely determine the concentration of the compound in various matrices. While specific detailed quantitative methods solely for this compound in diverse research samples were not extensively detailed in the search results, the principles and techniques applied to similar compounds are highly relevant.
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques widely used for the quantitative analysis of organic compounds, including synthetic cannabinoids, in complex biological and research matrices. libretexts.org These methods offer advantages in terms of sensitivity, selectivity, and the ability to handle less volatile or thermally labile compounds compared to GC/MS.
Quantitative method validation typically involves assessing several key parameters to ensure the reliability of the results. These parameters commonly include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range. This is often demonstrated by analyzing calibration standards at various concentrations.
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Assessed by analyzing quality control samples at different concentrations.
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. Evaluated as intra-day (repeatability) and inter-day (intermediate precision) variability, often expressed as relative standard deviation (RSD).
Limit of Detection (LOD): The lowest analyte concentration likely to be reliably detected.
Lower Limit of Quantification (LLOQ): The lowest analyte concentration that can be quantitatively determined with acceptable accuracy and precision.
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.
Matrix Effects: The influence of the sample matrix on the ionization efficiency of the analyte in MS-based methods.
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions.
For quantitative analysis of this compound in research samples, a typical workflow would involve sample collection, appropriate sample preparation (e.g., liquid-liquid extraction, solid-phase extraction, or microextraction techniques like MEPS), chromatographic separation (using LC), and detection and quantification using a mass spectrometer, often a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Data tables in quantitative analysis of this compound in research studies would typically present calibration curve parameters (slope, intercept, correlation coefficient), LLOQ values, and precision and accuracy data for quality control samples across multiple analytical runs.
| Analytical Parameter | Typical Evaluation |
| Specificity | Analysis of blank matrix and spiked samples |
| Linearity | Analysis of calibration standards across a concentration range; determination of correlation coefficient |
| Accuracy | Analysis of quality control samples at low, medium, and high concentrations; expressed as percentage deviation from nominal concentration |
| Precision (Intra-day) | Analysis of replicate quality control samples within a single run; expressed as %RSD |
| Precision (Inter-day) | Analysis of quality control samples across multiple runs on different days; expressed as %RSD |
| LLOQ | Lowest concentration meeting predefined accuracy and precision criteria |
| Recovery | Comparison of analyte response in extracted samples vs. post-extraction spiked samples |
| Matrix Effects | Comparison of analyte response in matrix extract vs. solvent standards |
| Stability | Analysis of samples stored under various conditions (e.g., freeze-thaw, short-term, long-term) |
The development and validation of such quantitative methods are essential for accurately determining this compound concentrations in research samples, enabling the reliable investigation of its properties and effects in controlled research settings.
Viii. Future Research Directions and Broader Research Significance
Elucidating Novel Molecular Targets Beyond Cannabinoid Receptors (if indicated by preliminary findings)
While synthetic cannabinoids are primarily known for their activity at cannabinoid receptors (CB1 and CB2), research into novel molecular targets is a critical area for compounds like MEP-CHMICA, especially if preliminary findings suggest activity outside of the canonical cannabinoid system. The endocannabinoid system is complex and involves multiple receptors and pathways beyond CB1 and CB2, including G-protein-coupled receptors (GPR55, GPR18, GPR3/GPR6/GPR12) and transient receptor potential (TRPV) channels, which play essential roles in the effects of various cannabinoids. mdpi.comnih.gov Certain synthetic cannabinoids have demonstrated activity at T-type calcium channels (CaV3), suggesting that these compounds or their scaffolds could be explored for activity at ion channels. frontiersin.org Investigating if this compound interacts with these or other non-cannabinoid targets would be crucial. Such research could involve in vitro binding assays and functional studies across a range of potential targets to build a comprehensive pharmacological profile.
Exploring Potential Applications as a Research Tool or Probe Molecule
Given its classification as an analytical reference standard, this compound is already positioned for use in research and forensic contexts. caymanchem.com Its potential as a broader research tool or probe molecule depends on its specific pharmacological properties and interactions. If this compound exhibits selective activity at a particular receptor subtype or pathway, or if it possesses unique binding characteristics, it could be valuable for dissecting the intricacies of the endocannabinoid system or other biological processes. For instance, molecules with specific receptor activity are used to study receptor function, signaling pathways, and their roles in physiological and pathological conditions. mdpi.com Computational tools, such as molecular electrostatic potential (MEP) analysis, are used as probes to understand molecular environments and predict chemical reactivity, which could be relevant in studying the interactions of this compound with biological targets. ufmg.brarxiv.orgmdpi.comresearchgate.net Further research into the precise molecular interactions of this compound could illuminate its utility as a probe.
Contributions to the Understanding of Structure-Activity Relationships in Synthetic Cannabinoids
Research on this compound contributes to the ongoing effort to understand the structure-activity relationships (SAR) within the diverse class of synthetic cannabinoids. Synthetic cannabinoids exhibit a wide array of chemical structures, including naphthoylindoles, tetramethylcyclopropyl ketones, and indazole-derived cannabinoids. nih.gov Despite these structural differences, psychoactive synthetic cannabinoids often bind with high affinity to CB1 receptors. nih.gov By studying the relationship between the specific chemical structure of this compound and its biological activity (or lack thereof), researchers can gain insights into which structural features are critical for binding to cannabinoid receptors or other targets, as well as for eliciting specific cellular responses. researchgate.netnih.govgovinfo.gov This knowledge is fundamental for the rational design of new compounds with desired pharmacological profiles.
Implications for Analytical and Forensic Chemistry Research
This compound's availability as an analytical reference standard highlights its relevance in analytical and forensic chemistry. caymanchem.comszabo-scandic.com As new synthetic cannabinoids emerge, forensic laboratories require reliable standards and validated methods for their detection and identification in biological samples and seized materials. nist.gov Research on this compound in this context involves developing and validating analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for its unequivocal identification and quantification. caymanchem.com Studies on its stability, potential metabolites, and detectability using various analytical platforms are crucial for forensic investigations. nih.govnist.gov Electrochemical methods are also being explored for the detection of synthetic cathinones, another class of novel psychoactive substances, suggesting potential avenues for this compound analysis. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
